REACTION_CXSMILES
|
Cl.[OH:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([CH3:13])=[CH:10][CH:11]=2)[O:6][C:5](=[O:14])[CH:4]=1.[CH2:15](O)[CH3:16]>>[CH2:15]([O:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([CH3:13])=[CH:10][CH:11]=2)[O:6][C:5](=[O:14])[CH:4]=1)[CH3:16]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(OC2=CC(=CC=C12)C)=O
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was refluxed for 30 minutes
|
Duration
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30 min
|
Type
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TEMPERATURE
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Details
|
After cooling
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Type
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CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC(OC2=CC(=CC=C12)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.74 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |